1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid 1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1255663-95-6
VCID: VC2955436
InChI: InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-6-11(12,13)5-4-7(14)8(15)16/h7H,4-6H2,1-3H3,(H,15,16)
SMILES: CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)(F)F
Molecular Formula: C11H17F2NO4
Molecular Weight: 265.25 g/mol

1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid

CAS No.: 1255663-95-6

Cat. No.: VC2955436

Molecular Formula: C11H17F2NO4

Molecular Weight: 265.25 g/mol

* For research use only. Not for human or veterinary use.

1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid - 1255663-95-6

Specification

CAS No. 1255663-95-6
Molecular Formula C11H17F2NO4
Molecular Weight 265.25 g/mol
IUPAC Name 5,5-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Standard InChI InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-6-11(12,13)5-4-7(14)8(15)16/h7H,4-6H2,1-3H3,(H,15,16)
Standard InChI Key LOIFBZRYZNAAAU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)(F)F
Canonical SMILES CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)(F)F

Introduction

Chemical Structure and Properties

Molecular Structure

1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid consists of a piperidine ring core structure with several key modifications. The nitrogen of the piperidine ring is protected by a tert-butoxycarbonyl (BOC) group, which is a common protecting group in organic synthesis due to its stability under basic conditions and selective cleavage under acidic conditions . The compound features a carboxylic acid functionality at the 2-position of the piperidine ring, making it useful as a carboxylic acid building block. The distinctive structural feature is the presence of two fluorine atoms at the 5-position of the piperidine ring, which significantly impacts the compound's physical and chemical properties .

The fluorine atoms contribute to the compound's lipophilicity and metabolic stability, characteristics that are particularly valuable in pharmaceutical research. The carboxylic acid group at the 2-position provides a reactive handle for further chemical modifications, allowing the compound to serve as a versatile intermediate in synthetic pathways.

Physical and Chemical Properties

The physical and chemical properties of 1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid are summarized in Table 1. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

Table 1: Key Physical and Chemical Properties of 1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid

PropertyValue
Molecular FormulaC₁₁H₁₇F₂NO₄
Molecular Weight265.25 g/mol
CAS Number1255663-95-6
LogP1.66
Heavy Atoms Count18
Rotatable Bond Count3
Number of Rings1
Polar Surface Area67 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

The compound has a moderate lipophilicity as indicated by its LogP value of 1.66 , suggesting a balanced distribution between aqueous and lipid phases. This property is particularly important for drug development as it affects membrane permeability and bioavailability. The moderate number of rotatable bonds (3) indicates some conformational flexibility, while the presence of both hydrogen bond acceptors (3) and donors (1) enables the compound to form hydrogen bonds with biological targets and other molecules .

Nomenclature and Identifiers

Synonym
1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid
1-[(tert-butoxy)carbonyl]-5,5-difluoropiperidine-2-carboxylic acid
5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
1-Boc-5,5-difluoropiperidine-2-carboxylic acid
1,2-Piperidinedicarboxylic acid, 5,5-difluoro-, 1-(1,1-dimethylethyl) ester
5,5-Difluoro-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester

Synthesis Methods

General Synthetic Approach

Applications in Research and Development

Role in Medicinal Chemistry

1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid serves as an important building block in medicinal chemistry and drug discovery. The compound's fluorinated piperidine structure is particularly valuable in pharmaceutical research for several reasons:

First, the incorporation of fluorine atoms can significantly enhance the metabolic stability of drug candidates by blocking potential sites of oxidative metabolism. Second, fluorinated compounds often exhibit improved membrane permeability and bioavailability, critical factors in drug development. Third, the BOC-protected nitrogen allows for selective modification of the molecule during multi-step syntheses, enabling the creation of complex drug candidates with precise structural features .

The compound is primarily used as an intermediate in the synthesis of more complex molecules with potential pharmacological activity. Its structural features make it particularly suitable for the development of central nervous system (CNS) drugs, as fluorinated compounds often show improved blood-brain barrier penetration.

Applications in Organic Synthesis

Beyond medicinal chemistry, 1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid finds applications in broader organic synthesis contexts. The compound can serve as a building block for:

  • Development of fluorinated heterocycles with unique physical and chemical properties

  • Creation of peptide mimetics and peptidomimetic compounds

  • Synthesis of organofluorine compounds for materials science applications

  • Production of fluorinated analogs of biologically active natural products

The carboxylic acid functionality at the 2-position provides a versatile handle for further chemical transformations, including esterification, amide formation, and reduction . These transformations allow for the incorporation of the fluorinated piperidine moiety into a wide range of complex molecular architectures.

ParameterRecommendation
Short-term Storage2-8°C
Long-term Storage-80°C (use within 6 months)
Medium-term Storage-20°C (use within 1 month)
Solubility EnhancementHeat to 37°C and oscillate in ultrasonic bath

The compound should be stored in a sealed container to protect it from moisture and air . For long-term storage, it is recommended to keep the compound at -80°C, where it remains stable for up to 6 months . For medium-term storage, -20°C is suitable, with a recommended use period of up to 1 month .

Solution Preparation

For research applications, proper preparation of stock solutions is crucial. Table 4 provides guidance on preparing solutions of different concentrations.

Table 4: Stock Solution Preparation Guidelines

ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM3.77 mL18.85 mL37.70 mL
5 mM0.754 mL3.77 mL7.54 mL
10 mM0.377 mL1.885 mL3.77 mL

When preparing solutions, it is recommended to select an appropriate solvent based on the compound's solubility characteristics . To enhance solubility, the sample can be heated to 37°C and treated with ultrasonic oscillation . Once prepared, the solution should be stored in separate aliquots to avoid repeated freezing and thawing, which can lead to compound degradation .

Related Compounds

Structural Analogs

Several structural analogs of 1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid have been reported, differing in the position of fluorine atoms, stereochemistry, or other structural features. These analogs include:

  • (R)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid (CAS: 2166008-44-0): This compound features the difluoro substitution at the 4-position rather than the 5-position, and has specific R stereochemistry at the 2-position.

  • (S)-1-(tert-butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid: The S enantiomer of the title compound, with specific stereochemistry at the 2-position .

  • 1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid (CAS: 1255666-86-4): This analog has the carboxylic acid group at the 3-position rather than the 2-position .

These structural variations can significantly affect the compounds' chemical reactivity and potential biological activity, providing researchers with a toolkit of related compounds for structure-activity relationship studies.

Comparison with Non-fluorinated Analogs

Package SizeApproximate Price Range (USD)
100 mg$43-189
250 mg$149-303
500 mg$284-504
1 g$385-756
5 g$1,116-3,782

Pricing can vary significantly between suppliers, with factors such as purity level, packaging quality, and supplier reputation affecting the final cost . Most suppliers offer the compound with a purity level of 95-97%, suitable for most research applications .

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